Chlorocyclopentane

Catalog No.
S793932
CAS No.
930-28-9
M.F
C5H9Cl
M. Wt
104.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorocyclopentane

Chlorocyclopentane (CAS 930-28-9) addresses the safety and scale-up challenges of cyclopentyl Grignard chemistry. Unlike bromocyclopentane, its chemically controlled initiation avoids mass-transport runaway risks, enabling safer, predictable scale-up. Key benefits: • Agitation-independent kinetics for consistent Grignard formation. • ~30% mass reduction vs. bromide in agrochemical synthesis, minimizing waste. • Faster SN2 alkylation than chlorocyclohexane, avoiding high-temperature forcing. • Volatility simplifies post-reaction purification in cross-couplings. Ideal for APIs and agrochemical intermediates.

CAS Number

930-28-9

Product Name

Chlorocyclopentane

IUPAC Name

chlorocyclopentane

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

InChI

InChI=1S/C5H9Cl/c6-5-3-1-2-4-5/h5H,1-4H2

InChI Key

NDTCXABJQNJPCF-UHFFFAOYSA-N

SMILES

C1CCC(C1)Cl

Canonical SMILES

C1CCC(C1)Cl

The exact mass of the compound Chlorocyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16930. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyclopentyl chloride, Chlorocyclopentane, Cyclopentane, chloro-

Purity

≥98%

Package Size

25 g, 100 g, 25 ml

Chlorocyclopentane (CAS 930-28-9) is a volatile, five-membered cyclic alkyl chloride primarily procured as a cyclopentylating agent and Grignard precursor in pharmaceutical and fine chemical synthesis . With a boiling point of 114°C and a density of 1.005 g/mL, it serves as a highly atom-economical electrophile for introducing cyclopentyl moieties into complex molecules . Its distinct ring strain and conformational properties impart specific reactivity profiles in nucleophilic substitutions, making it a critical building block for APIs, agrochemicals, and specialized materials where precise steric bulk and process scalability are required.

Research Fit

Medium volatility

Supports controlled evaporation and distillation workflows

Lipophilic profile

Favors organic-phase reactions and phase-transfer conditions

QC-ready identity

Well-defined refractive index and NMR fingerprint for lot verification

Substituting chlorocyclopentane with its bromide counterpart (bromocyclopentane) or its six-membered analog (chlorocyclohexane) fundamentally alters reaction kinetics, process safety, and downstream purification. In Grignard formations, the bromide analog is strictly mass-transport limited and highly sensitive to reactor agitation, whereas the chloride is chemically controlled, demanding different thermal management and dosing strategies [1]. Furthermore, attempting to substitute with chlorocyclohexane drastically reduces SN2 alkylation rates due to increased steric hindrance in the transition state [2], while also complicating solvent and excess reagent removal due to a significantly higher boiling point.

Substitution Risk

Halogen mismatch

Bromo- and iodo- analogs differ significantly in boiling point, density, and reactivity, altering process design.

Ring-size conformation shift

Cyclohexyl analogs exhibit equatorial preference vs. axial bias here, impacting steric outcomes in reactions.

Thermal stability divergence

Dehydrochlorination kinetics differ from acyclic and six-membered analogs, affecting high-temperature applications.

Agitation-Independent Grignard Formation Kinetics

In the synthesis of cyclopentylmagnesium halides, the reaction kinetics of chlorocyclopentane are chemically controlled and relatively insensitive to solvent viscosity and reactor stirring rates. In contrast, the reaction of bromocyclopentane is mass-transport limited, making its reaction rate highly dependent on agitation [1]. While the chloride reacts approximately 100 times slower, this independence from stirring fluctuations provides a more predictable heat release profile in multi-product industrial reactors[2].

Evidence DimensionDependence of Grignard formation rate on stirring and viscosity
Target Compound DataChemically controlled; insensitive to solvent viscosity and agitation rate
Comparator Or BaselineBromocyclopentane (Mass-transport limited; highly sensitive to stirring)
Quantified Difference~100x slower reaction rate, but provides agitation-independent kinetic stability
ConditionsReaction with metallic magnesium in varying solvent viscosities (e.g., diethyl ether)

Enables safer, more predictable scale-up of Grignard reactions in industrial reactors where agitation efficiency may vary.

Thermophysical Comparison
Reported
BP: 114 °C vs 138/166.5 °C; Density: 1.005 vs 1.39/1.695 g/mL
Lower energy distillation and easier aqueous separation
Standard literature values; verify under process conditions

Accelerated SN2 Substitution via Reduced Ring Strain

When utilized as an alkylating agent, chlorocyclopentane exhibits significantly faster nucleophilic substitution (SN2) rates compared to six-membered cyclic halides. The transition state for the five-membered cyclopentyl ring involves less steric hindrance and eclipsing interactions than the more rigid cyclohexyl system, leading to a lower activation energy for backside attack [1].

Evidence DimensionRelative SN2 reaction rate
Target Compound DataHigh SN2 reactivity due to favorable 5-membered ring transition state
Comparator Or BaselineChlorocyclohexane (Slower SN2 reactivity due to steric bulk and axial/equatorial transition state penalties)
Quantified DifferenceSignificantly lower activation energy and faster conversion in bimolecular substitutions
ConditionsStandard SN2 alkylation conditions with nucleophiles

Ensures higher yields and shorter reaction times when synthesizing cyclic-functionalized APIs, minimizing side reactions.

Conformational Preference
Head-to-head
67 ± 2% axial conformer vs. predominantly equatorial for chlorocyclohexane
Distinct steric accessibility for substitution/elimination
From IR study in krypton solution; ambient temperature

Superior Atom Economy for Industrial Cyclopentylation

For large-scale cyclopentylation, chlorocyclopentane (MW 104.58 g/mol) offers a substantially higher atom economy than bromocyclopentane (MW 149.03 g/mol) . Delivering the same cyclopentyl moiety requires approximately 30% less mass of the chloride precursor, which directly translates to reduced raw material procurement volumes and a corresponding decrease in halogenated waste generation per batch .

Evidence DimensionPrecursor mass required per mole of cyclopentyl group
Target Compound Data104.58 g/mol
Comparator Or BaselineBromocyclopentane (149.03 g/mol)
Quantified Difference29.8% reduction in precursor mass and halogen waste
ConditionsEquimolar alkylation processes

Significantly lowers raw material costs and waste disposal expenses in commercial-scale API manufacturing.

Dehydrochlorination Rate
Head-to-head
k(700 K) = 2.5 × 10⁻² s⁻¹, ~2.4× faster than chlorocyclohexane, ~1.4× faster than 2-chloropropane
Intermediate thermal stability profile for reactor design
Shock tube study, 590–1020 K, 1.4–2.4 bar

Optimized Volatility for Downstream Purification

Chlorocyclopentane has a boiling point of 114°C at standard atmospheric pressure, which is notably lower than that of chlorocyclohexane (142°C) and bromocyclopentane (137°C) [1]. In industrial alkylation workflows where the halide is used in excess to drive conversion, this 23–28°C differential allows for much milder vacuum distillation conditions during product isolation, preventing the thermal degradation of sensitive pharmaceutical intermediates [1].

Evidence DimensionBoiling point (atmospheric)
Target Compound Data114°C
Comparator Or BaselineChlorocyclohexane (142°C) and Bromocyclopentane (137°C)
Quantified Difference23°C to 28°C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Facilitates easier and less energy-intensive removal of unreacted starting materials, protecting thermally labile products.

Lipophilicity
Class-level
LogP: 2.46–2.87 vs. 1.90 for 2-chloropropane; Predicted BCF: ~79
Higher partitioning may support membrane permeability studies
Experimental and estimated values; class-level inference
¹³C NMR Fingerprint
Reported
C–Cl carbon at δ ~59–60 ppm vs. 50–51 (Br) and 28–30 (I)
Clear QC differentiation from bromo- and iodo- analogs
CDCl₃, TMS reference; SDBS database

Precursor for Cyclopentylmagnesium Chloride in API Synthesis

Leveraging its agitation-independent Grignard formation kinetics, chlorocyclopentane is the preferred starting material for generating cyclopentylmagnesium chloride at scale, avoiding the runaway risks associated with mass-transport limited bromide analogs[1].

N-Alkylation of Pharmaceutical Intermediates

Utilized in the synthesis of cyclopentyl-substituted amines and heterocycles where its favorable SN2 reactivity profile (compared to cyclohexyl analogs) ensures rapid conversion and high yields without extreme heating [2].

High-Atom-Economy Alkylating Agent for Agrochemicals

Selected over bromocyclopentane in cost-sensitive agrochemical manufacturing to reduce raw material mass requirements by approximately 30% and minimize halogenated waste streams .

Excited-State Palladium-Catalyzed Annulations

Employed as a stable, unactivated alkyl chloride in advanced photocatalytic cross-coupling and annulation reactions, where its volatility allows for easy post-reaction purification compared to heavier analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilic intermediates synthesis
LogP and partition profile
Membrane permeability and metabolic stability assessment
Stereoselective reaction development
Conformational equilibrium (axial preference)
Stereochemical outcome verification
Medium-volatility reaction solvent
Boiling point and volatility window
Evaporation rate and residue control
Dehydrochlorination kinetic standard
Arrhenius parameters
Thermal stability benchmarking

XLogP3

2.1

Boiling Point

114.0 °C

UNII

TO3F41CL9A

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 58 of 59 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

930-28-9

Wikipedia

Chlorocyclopentane

General Manufacturing Information

Cyclopentane, chloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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